molecular formula C21H15N3O3 B11552816 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline

4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline

Cat. No.: B11552816
M. Wt: 357.4 g/mol
InChI Key: PGOOJCDTFXCHLF-UHFFFAOYSA-N
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Description

4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline is a complex organic compound that features a benzoxazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline typically involves the condensation of 4-methyl-1,3-benzoxazole-2-carbaldehyde with 2-nitrobenzylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives and reduced amine compounds.

Scientific Research Applications

4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and benzoxazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline is unique due to its specific combination of a benzoxazole ring and a nitrophenylmethylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C21H15N3O3/c1-14-5-4-8-19-20(14)23-21(27-19)15-9-11-17(12-10-15)22-13-16-6-2-3-7-18(16)24(25)26/h2-13H,1H3

InChI Key

PGOOJCDTFXCHLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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